REACTION_SMILES
|
[Al+3:12].[C:1](#[N:2])[CH:3]1[CH2:4][N:5]2[CH2:6][CH2:7][CH:8]1[CH2:9][CH2:10]2.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[H-:11].[H-:14].[H-:15].[H-:16].[Li+:13].[Na+:19].[OH-:18].[OH2:17]>>[CH2:1]([NH2:2])[CH:3]1[CH2:4][N:5]2[CH2:6][CH2:7][CH:8]1[CH2:9][CH2:10]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC1CN2CCC1CC2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1CN2CCC1CC2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |